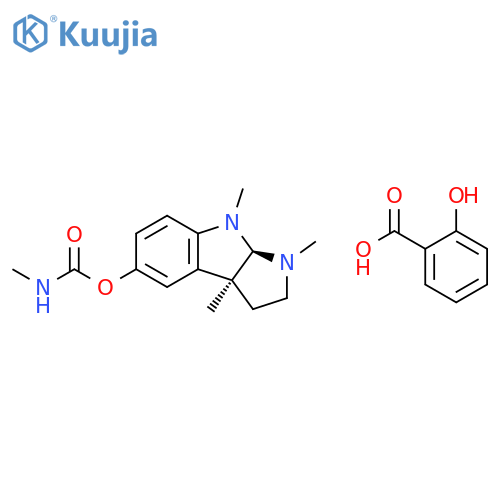Cas no 57-64-7 (Physostigmine Salicylate)
フィゾスチグミンサリチル酸塩(Physostigmine Salicylate)は、コリンエステラーゼ阻害剤として知られる有機化合物です。主に緑内障や抗コリン薬中毒の治療に用いられ、アセチルコリンの分解を抑制することで神経伝達を促進します。水溶性が高く、生体利用率に優れるため、迅速な効果が期待できる点が特徴です。また、サリチル酸塩としての安定性により、製剤化の際の保存性が向上しています。眼科領域では瞳孔収縮作用を活かした応用も可能です。ただし、用量管理が重要であり、専門的な知識に基づいた使用が求められます。

Physostigmine Salicylate structure
商品名:Physostigmine Salicylate
CAS番号:57-64-7
MF:C22H27N3O5
メガワット:413.46688580513
MDL:MFCD00135659
CID:368814
Physostigmine Salicylate 化学的及び物理的性質
名前と識別子
-
- Physostigmine Salicylate
- Eserine salicylate
- [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate,2-hydroxybenzoic acid
- ESERINE SALICYLATE SALT
- ESERINE SALICYLATE(RG)
- PHYSOSTIGMINE SALICYLATE (1:1)
-
- MDL: MFCD00135659
計算された属性
- せいみつぶんしりょう: 413.19500
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 3
- 複雑さ: 535
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 8
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- ゆうかいてん: 181-183 °C
- PSA: 102.34000
- LogP: 3.25810
- マーカー: 7384
Physostigmine Salicylate セキュリティ情報
Physostigmine Salicylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Physostigmine Salicylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0130-50 mg |
Physostigmine Salicylate |
57-64-7 | 100% | 50mg |
¥1857.00 | 2023-03-10 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0130-200 mg |
Physostigmine Salicylate |
57-64-7 | 100.00% | 200mg |
¥3987.00 | 2022-04-26 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T0130-25mg |
dTRIM24 |
57-64-7 | >98% | 25mg |
¥1178.0 | 2023-09-15 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB44912-0.25g |
Physostigmine Salicylate |
57-64-7 | 97% | 0.25g |
¥3107 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | P398510-50mg |
Physostigmine salicylate European Pharmacopoeia (EP) Reference Standard |
57-64-7 | 50mg |
¥3120.00 | 2023-03-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y44005-10mg |
Physostigmine salicylate |
57-64-7 | 99% | 10mg |
¥798.0 | 2023-09-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T0130-5mg |
o,p'-DDT |
57-64-7 | >98% | 5mg |
¥417.0 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0130-100 mg |
Physostigmine Salicylate |
57-64-7 | 100% | 100MG |
¥2667.00 | 2023-03-10 | |
| ChemScence | CS-0013051-10mg |
Physostigmine (salicylate) |
57-64-7 | ≥99.00% | 10mg |
$80.0 | 2022-04-27 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0130-5 mg |
Physostigmine Salicylate |
57-64-7 | 100% | 5mg |
¥417.00 | 2023-03-10 |
Physostigmine Salicylate 関連文献
-
1. Synthesis and characterization of high-nuclearity osmium–platinum cluster compounds. The molecular structures of [Os6Pt2(CO)16(C8H12)2] and [Os6Pt2(CO)16(C8H12){P(OMe)3}2](C8H12= cyclo-octa-1,5-diene)Christians Couture,David H. Farrar J. Chem. Soc. Dalton Trans. 1986 1395
-
Yon-Suk Kim,Eun-Kyung Kim,Jin-Woo Hwang,Il-Bok Seo,Jae-Hyuk Jang,Sangkeun Son,Jae-Hyun Jeong,Sang-Ho Moon,Byong-Tae Jeon,Pyo-Jam Park Food Funct. 2016 7 1689
-
Christopher M. Timperley,Mike Bird,Christopher Green,Matthew E. Price,John E. Chad,Simon R. Turner,John E. H. Tattersall Med. Chem. Commun. 2012 3 352
57-64-7 (Physostigmine Salicylate) 関連製品
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:57-64-7)Physostigmine Salicylate

清らかである:99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg
価格 ($):176.0/288.0/577.0/928.0